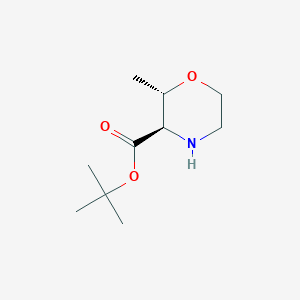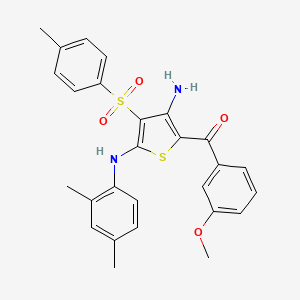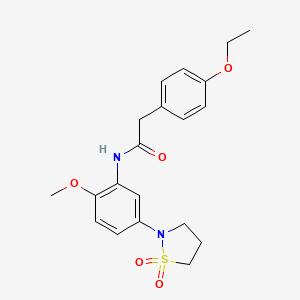![molecular formula C19H16N6O B2964849 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2198794-77-1](/img/structure/B2964849.png)
2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyridine ring, a pyridazinone ring, and a nitrile group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Pyridazinones are a class of organic compounds with the formula (C3H2N2)2CO. They are used in the synthesis of a variety of chemical compounds, including pesticides and pharmaceuticals. The nitrile group (-C≡N) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine and pyridazinone rings, followed by the introduction of the nitrile group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyridazinone rings suggests that the compound may have a planar structure. The nitrile group could introduce some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The pyridazinone ring can participate in a variety of reactions, including condensation and addition reactions. The nitrile group can undergo reactions such as hydrolysis, reduction, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitrile group could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
I have gathered information on the general applications of pyridine derivatives, which can help infer potential applications for the compound “2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile”. Here is a comprehensive analysis focusing on unique applications:
Organometallic Catalysts
Pyridine derivatives have the ability to bind with numerous transition metal ions, forming a variety of metal complexes. Some of these complexes are widely used as organometallic catalysts in chemical reactions due to their unique properties .
Photophysical and Luminescence Properties
These derivatives can exhibit unique photophysical and luminescence properties , making them useful as electrochemical or colorimetric sensors .
Biological Significance
Pyridine derivatives are known for their biological significance, with potential as bioactive ligands . They possess various biological activities such as antifungal, antibacterial, antioxidant, antidiabetic, analgesic, anti-Parkinson’s disease, anticonvulsant, anti-inflammatory, anti-ulcerative, antiviral, and anticancer activities .
Chemosensing Applications
Due to their high affinity for various ions and neutral substances, pyridine derivatives can serve as efficient chemosensors for detecting different substances .
Medicinal Applications
They have several considerable medicinal applications and are used as anticonvulsant , antimicrobial , anticancer , and antidiabetic agents .
Optical Behaviors and Versatility
Imidazo[1,5-a]pyridine nuclei and derivatives have attracted attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c20-10-16-2-1-7-22-19(16)24-11-14(12-24)13-25-18(26)4-3-17(23-25)15-5-8-21-9-6-15/h1-9,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGGSKRJJWSDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)





![(Z)-1-benzyl-3-((o-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964779.png)




![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)
